prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate
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Overview
Description
Prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate is an organic compound characterized by its complex structure, which includes a prop-2-enyl group, a methoxybenzoyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate typically involves a multi-step process:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride.
Amidation Reaction: The 2-methoxybenzoyl chloride is then reacted with an appropriate amine to form the 2-methoxybenzoyl amide.
Coupling with Prop-2-enyl Group: The amide is then coupled with a prop-2-enyl group using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Introduction of the Nitrophenyl Group: Finally, the nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group may also play a role in the compound’s biological activity by interacting with cellular receptors or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Prop-2-enyl (E)-2-[(2-hydroxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with a hydroxy group instead of a methoxy group.
Prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-aminophenyl)prop-2-enoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-3-12-28-20(24)17(13-14-8-10-15(11-9-14)22(25)26)21-19(23)16-6-4-5-7-18(16)27-2/h3-11,13H,1,12H2,2H3,(H,21,23)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGCAWIEEXCOKY-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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